Tributyl prop-1-ene-1,2,3-tricarboxylate
Overview
Description
Tributyl (E)-prop-1-ene-1,2,3-tricarboxylate is an organotin compound that belongs to the class of trialkyltins. These compounds are characterized by the presence of tin atoms bonded to organic groups. Tributyl (E)-prop-1-ene-1,2,3-tricarboxylate is known for its applications in various industrial processes, particularly as a plasticizer and stabilizer in the production of polymers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tributyl prop-1-ene-1,2,3-tricarboxylate typically involves the esterification of citric acid with butanol in the presence of a catalyst. One common method uses polyaniline-supported heteropoly acids as catalysts. The reaction is carried out at room temperature, and the process parameters such as catalyst loading, molar ratio of butanol to citric acid, and reaction time are optimized to maximize the conversion and selectivity of the desired product .
Industrial Production Methods
Industrial production of this compound often involves continuous processes such as reactive distillation and three-stage batch systems. These methods are designed to ensure high yield and purity of the product while minimizing environmental impact. The use of environmentally benign catalysts and renewable raw materials is also emphasized in industrial production .
Chemical Reactions Analysis
Types of Reactions
Tributyl (E)-prop-1-ene-1,2,3-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and hydroxides.
Reduction: Organotin hydrides, such as tributylstannane, are effective radical reducing agents.
Substitution: The compound can participate in substitution reactions, where the tin atom is replaced by other functional groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like tributyltin hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary, but they often involve moderate temperatures and the presence of catalysts .
Major Products Formed
The major products formed from these reactions include organotin oxides, hydroxides, and substituted organotin compounds. These products have diverse applications in industrial and research settings .
Scientific Research Applications
Tributyl (E)-prop-1-ene-1,2,3-tricarboxylate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Studied for its effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential therapeutic applications, including its use as an antitumor agent.
Industry: Employed as a plasticizer and stabilizer in the production of polymers, as well as in the formulation of antifouling paints .
Mechanism of Action
The mechanism of action of Tributyl prop-1-ene-1,2,3-tricarboxylate involves its interaction with nuclear receptors such as the retinoid-X receptor (RXR) and peroxisome proliferator-activated receptor γ (PPARγ). These interactions lead to the modulation of various metabolic and developmental pathways. The compound’s ability to disrupt endocrine function is attributed to its binding to these receptors, which alters gene expression and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Tributyltin chloride
- Tributyltin hydride
- Tributyltin oxide
Uniqueness
Tributyl (E)-prop-1-ene-1,2,3-tricarboxylate is unique due to its specific ester structure, which imparts distinct chemical and physical properties. Unlike other organotin compounds, it is particularly effective as a plasticizer and stabilizer, making it valuable in the polymer industry. Additionally, its interactions with nuclear receptors differentiate it from other organotin compounds in terms of biological activity .
Properties
IUPAC Name |
tributyl (E)-prop-1-ene-1,2,3-tricarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30O6/c1-4-7-10-22-16(19)13-15(18(21)24-12-9-6-3)14-17(20)23-11-8-5-2/h13H,4-12,14H2,1-3H3/b15-13+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BANLNYYTSYHBAP-FYWRMAATSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)CC(=CC(=O)OCCCC)C(=O)OCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCOC(=O)C/C(=C\C(=O)OCCCC)/C(=O)OCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001016725 | |
Record name | Tributyl (1E)-1-propene-1,2,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7568-58-3, 343599-72-4 | |
Record name | NSC3922 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3922 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tributyl (1E)-1-propene-1,2,3-tricarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001016725 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tributyl prop-1-ene-1,2,3-tricarboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.608 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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